Autotaxin Inhibition Potency: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile vs. First-in-Class Clinical Candidate GLPG1690
The target compound, disclosed as Example 1-9 in US10961242, exhibits an IC50 of 9 nM against autotaxin (ATX/ENPP2) in an enzymatic assay using a two-fold dilution series starting at 10 µM [1]. This potency is substantially higher than that of GLPG1690 (ziritaxestat), a first-in-class autotaxin inhibitor that progressed to Phase III clinical trials for idiopathic pulmonary fibrosis, which has a reported IC50 of 131 nM under comparable assay conditions .
| Evidence Dimension | Autotaxin Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | GLPG1690 (ziritaxestat) with IC50 131 nM |
| Quantified Difference | ~14.6-fold greater potency |
| Conditions | Enzymatic assay with two-fold dilution series starting at 10 µM |
Why This Matters
This ~15-fold potency advantage indicates that 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile can serve as a superior starting point for medicinal chemistry optimization or as a more sensitive probe for autotaxin-dependent cellular assays, requiring lower concentrations to achieve complete target engagement.
- [1] BindingDB Entry BDBM489296. Affinity Data for Example 1-9::US10961242, Compound 9. IC50: 9 nM. View Source
